molecular formula C12H11FN4O2 B602301 Flupirtine Maleate Impurity E CAS No. 1506942-35-3

Flupirtine Maleate Impurity E

Cat. No. B602301
M. Wt: 262.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Flupirtine Maleate Impurity E, also known as 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine, is a compound related to Flupirtine . Flupirtine is an aminopyridine that functions as a centrally acting non-opioid analgesic .


Synthesis Analysis

During the manufacturing of flupirtine maleate, two unknown impurities were found in the laboratory batches in the range of 0.05-1.0% along with the known impurities in HPLC analysis . These unknown impurities were obtained from the enriched mother liquor by column chromatography .


Molecular Structure Analysis

The molecular structure of Flupirtine Maleate Impurity E was determined based on complete spectral analysis (MS, (1)H, (13)C, 2D NMR and IR) and knowledge of the synthetic scheme of flupirtine maleate .


Chemical Reactions Analysis

The formation of impurities in flupirtine maleate was discussed, and a plausible mechanism for the formation of impurities and their synthesis has also been discussed .


Physical And Chemical Properties Analysis

Flupirtine is a derivative of triaminopyridine with a chemical formula of ethyl-N-{2-amino-6-(4-fluorophenylmethylamino)pyridine-3 yl}cabamate . It is available as the maleate salt because flupirtine is itself poorly water soluble . Flupirtine is a base and is weakly lipophilic .

Scientific Research Applications

Application in Pharmaceutical Analysis

Summary of the Application

A novel and simple ultra performance liquid chromatography (UPLC) method was developed for the simultaneous quantification of flupirtine and its related impurities in active pharmaceutical ingredient .

Methods of Application

The analysis was carried out on Waters Acquity UPLC high strength silica C18 (100 × 2.1 mm) 1.8 µm column with 0.19 mL min −1 flow rate in gradient mode at 347 nm wavelength . The elution of all nine components was established within 30 min .

Results or Outcomes

The proposed method was validated as per the current international conference on harmonization guidelines for specificity, precision, linearity, accuracy, range, limit of detection, limit of quantification, robustness and solution stability parameters .

Application in Pain Management

Summary of the Application

Flupirtine is a unique analgesic agent with skeletal muscle relaxing activity . It is the first therapeutically used K V 7 channel activator with additional GABA A ergic mechanisms and thus the first representative of a novel class of analgesics .

Methods of Application

Flupirtine is administered orally for the management of pain following surgery, trauma, dental extraction, pain associated with muscle spasm, cancer and degenerative joint diseases .

Results or Outcomes

Flupirtine has been reported for its neuro-protective properties and possess a selective neuronal potassium channel opener that also has NMDA receptor antagonist properties . It is used as an analgesic for chronic pain like migraines and gynaecology .

Application in Anticonvulsant Therapy

Summary of the Application

Flupirtine has demonstrated pharmacological properties consistent with use as an anticonvulsant .

Methods of Application

The exact methods of application in this context are not specified in the available resources. However, like other anticonvulsants, it would likely be administered orally or intravenously under the supervision of a healthcare professional.

Results or Outcomes

While specific results or outcomes are not detailed in the available resources, the fact that flupirtine has been considered for use as an anticonvulsant suggests that it may have potential in managing or reducing seizure activity .

Application in Neuroprotection

Summary of the Application

Flupirtine has been reported for its neuro-protective properties .

Methods of Application

The exact methods of application for neuroprotection are not specified in the available resources. However, it would likely be administered in a manner similar to other neuroprotective agents, depending on the specific condition being treated.

Results or Outcomes

While specific results or outcomes are not detailed in the available resources, the neuroprotective properties of flupirtine suggest that it may have potential in protecting neurons from damage or degeneration .

Application in Muscle Relaxation

Summary of the Application

Flupirtine has unique muscle relaxing activity, making it useful for conditions involving muscle spasm .

Methods of Application

Flupirtine is administered orally for conditions involving muscle spasm .

Results or Outcomes

Flupirtine’s muscle relaxing properties have made it popular for back pain and other orthopedic uses .

Application in Treatment of Cognitive Impairment

Summary of the Application

Flupirtine has demonstrated pharmacological properties consistent with use in the treatment of memory and cognitive impairment .

Methods of Application

The exact methods of application in this context are not specified in the available resources. However, like other treatments for cognitive impairment, it would likely be administered orally under the supervision of a healthcare professional.

Results or Outcomes

While specific results or outcomes are not detailed in the available resources, the fact that flupirtine has been considered for use in the treatment of cognitive impairment suggests that it may have potential in managing or improving cognitive function .

properties

IUPAC Name

2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-12-10(17(18)19)5-6-11(14)16-12/h1-6H,7H2,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNXUYPTGXNDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=CC(=N2)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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